3-Acetyl-5-methyl-1,3,5-oxadiazinane-2,4,6-trione
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Overview
Description
3-Acetyl-5-methyl-1,3,5-oxadiazinane-2,4,6-trione is a heterocyclic compound with a unique structure that includes an oxadiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-methyl-1,3,5-oxadiazinane-2,4,6-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable acyl hydrazine with an isocyanate, followed by cyclization to form the oxadiazinane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-methyl-1,3,5-oxadiazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
3-Acetyl-5-methyl-1,3,5-oxadiazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-methyl-1,3,5-oxadiazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic regulation, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-1,3,4-oxadiazoline: Known for its antimicrobial and antiprotozoal activities.
1,3,5-triazinane-2,4,6-trione: Used in various industrial applications.
Uniqueness
3-Acetyl-5-methyl-1,3,5-oxadiazinane-2,4,6-trione is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
89665-92-9 |
---|---|
Molecular Formula |
C6H6N2O5 |
Molecular Weight |
186.12 g/mol |
IUPAC Name |
3-acetyl-5-methyl-1,3,5-oxadiazinane-2,4,6-trione |
InChI |
InChI=1S/C6H6N2O5/c1-3(9)8-4(10)7(2)5(11)13-6(8)12/h1-2H3 |
InChI Key |
NABDALYKSYEYKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)N(C(=O)OC1=O)C |
Origin of Product |
United States |
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